![molecular formula C16H17N3O2S B587879 4-Desmethoxy Omeprazole-d3 CAS No. 1794759-05-9](/img/structure/B587879.png)
4-Desmethoxy Omeprazole-d3
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Overview
Description
4-Desmethoxy Omeprazole-d3 is the labelled analogue of 4-Desmethoxy Omeprazole . It is the active metabolite of Omeprazole, a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders .
Molecular Structure Analysis
The molecular formula of 4-Desmethoxy Omeprazole-d3 is C16H17N3O2S . The molecular weight is 315.39 . The InChI code is InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) .Physical And Chemical Properties Analysis
4-Desmethoxy Omeprazole-d3 is a crystalline solid . It is soluble in DMSO and Methanol . The λmax is 302 nm .Scientific Research Applications
Pharmacokinetic Studies
4-Desmethoxy Omeprazole-d3: is a deuterium-labeled analog of 4-Desmethoxy Omeprazole, which is itself an impurity found in omeprazole and esomeprazole magnesium preparations . The deuterium labeling allows for the detailed study of the pharmacokinetics of omeprazole. Researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the drug without interference from the body’s natural isotopes.
Metabolic Pathway Analysis
The compound’s metabolism by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 , can be studied using 4-Desmethoxy Omeprazole-d3 . This enables researchers to understand the metabolic pathways and the potential drug-drug interactions, which is crucial for the development of safer medication regimens.
Proton Pump Inhibition Mechanism
As a proton pump inhibitor (PPI), the parent compound of 4-Desmethoxy Omeprazole-d3 is used to treat conditions like GERD . The deuterium-labeled version can help in elucidating the exact mechanism of action of PPIs at a molecular level, contributing to the development of more effective acid-suppressing therapies.
Analytical Reference Standard
In analytical chemistry, 4-Desmethoxy Omeprazole-d3 can be used as a reference standard to calibrate instruments and validate methods for the quantification of omeprazole and its related compounds in various biological matrices .
Mechanism of Action
Target of Action
4-Desmethoxy Omeprazole-d3 is an active metabolite of Omeprazole . The primary target of this compound is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
4-Desmethoxy Omeprazole-d3, like its parent compound Omeprazole, acts as a proton pump inhibitor (PPI) . It binds to the H+/K+ ATPase enzyme system on the secretory surface of gastric parietal cells, leading to the inhibition of gastric acid secretion . This compound also shows competitive inhibition of CYP2C19 activity .
Biochemical Pathways
The inhibition of the proton pump by 4-Desmethoxy Omeprazole-d3 leads to a decrease in gastric acidity. This reduction in acidity can affect various biochemical pathways, particularly those involved in the digestion process. Additionally, the compound’s interaction with CYP2C19 can influence drug metabolism pathways, as CYP2C19 is involved in the metabolism of several clinically important drugs .
Pharmacokinetics
Omeprazole is well absorbed in the stomach and is subject to extensive first-pass metabolism . Its bioavailability increases with repeated dosing. Omeprazole’s metabolism is primarily hepatic, involving the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .
Result of Action
The primary result of 4-Desmethoxy Omeprazole-d3’s action is a reduction in gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .
Action Environment
The action of 4-Desmethoxy Omeprazole-d3, like most drugs, can be influenced by various environmental factors. These can include the pH of the stomach, the presence of food, and the use of other medications. Additionally, genetic polymorphisms in CYP2C19 can affect the metabolism of Omeprazole, potentially influencing the efficacy and safety of the drug .
Safety and Hazards
properties
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXZYNHJPJEPAE-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=C(C=C(C=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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